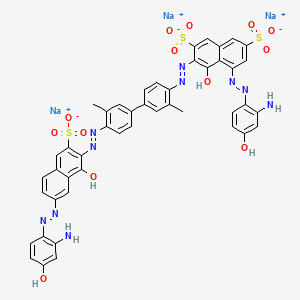
2,7-Naphthalenedisulfonic acid, 5-((2-amino-4-hydroxyphenyl)azo)-3-((4'-((7-((2-amino-4-hydroxyphenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 260-603-1 involves multiple steps, starting with the diazotization of 2-amino-4-hydroxyphenyl compounds. This is followed by coupling reactions with naphthalene derivatives under controlled pH and temperature conditions. The final product is obtained through sulfonation and subsequent neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods: Industrial production of EINECS 260-603-1 typically involves large-scale batch processes. The key steps include:
- Diazotization: Reacting the amine group with nitrous acid to form a diazonium salt.
- Coupling: The diazonium salt is then coupled with naphthalene derivatives in an alkaline medium.
- Sulfonation: Introducing sulfonic acid groups to enhance solubility and dye properties.
- Neutralization: The final product is neutralized with sodium hydroxide to form the tetrasodium salt.
Types of Reactions:
Oxidation: EINECS 260-603-1 can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized derivatives with different substituents on the naphthalene ring.
Aplicaciones Científicas De Investigación
EINECS 260-603-1 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The mechanism of action of EINECS 260-603-1 primarily involves its interaction with biological molecules through its azo and sulfonic acid groups. These interactions can lead to changes in the structure and function of proteins and other macromolecules. The compound can also act as a redox agent, participating in electron transfer reactions that can affect cellular processes.
Molecular Targets and Pathways:
Proteins: Binding to amino acid residues, leading to conformational changes.
Enzymes: Inhibition or activation of enzymatic activity through redox reactions.
Cellular Pathways: Modulation of signaling pathways through interaction with key molecules.
Comparación Con Compuestos Similares
EINECS 260-603-1 is unique due to its complex structure and multiple azo groups, which confer distinct dyeing properties. Similar compounds include:
2,7-Naphthalenedisulfonic acid, 4-((2-amino-4-hydroxyphenyl)azo)-: A simpler azo dye with fewer azo groups.
1,5-Naphthalenedisulfonic acid, 3-((2-amino-4-hydroxyphenyl)azo)-: Another azo dye with different substitution patterns on the naphthalene ring.
Uniqueness: EINECS 260-603-1 stands out due to its high solubility, vibrant color, and stability, making it highly valuable in various industrial and research applications.
Propiedades
Número CAS |
57167-02-9 |
|---|---|
Fórmula molecular |
C46H33N10Na3O13S3 |
Peso molecular |
1099.0 g/mol |
Nombre IUPAC |
trisodium;5-[(2-amino-4-hydroxyphenyl)diazenyl]-3-[[4-[4-[[7-[(2-amino-4-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C46H36N10O13S3.3Na/c1-22-13-24(4-9-35(22)50-55-43-40(71(64,65)66)16-26-3-6-28(18-32(26)45(43)59)49-52-37-11-7-29(57)19-33(37)47)25-5-10-36(23(2)14-25)51-56-44-41(72(67,68)69)17-27-15-31(70(61,62)63)21-39(42(27)46(44)60)54-53-38-12-8-30(58)20-34(38)48;;;/h3-21,57-60H,47-48H2,1-2H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3 |
Clave InChI |
LREDBJJBTDPNPN-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)O)N)S(=O)(=O)[O-])C)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=C(C=C(C=C8)O)N)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


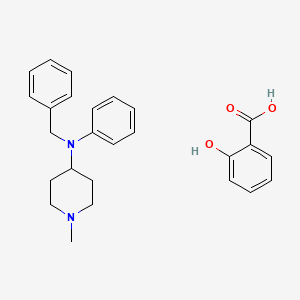
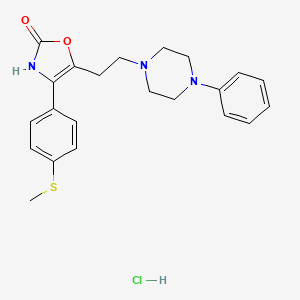
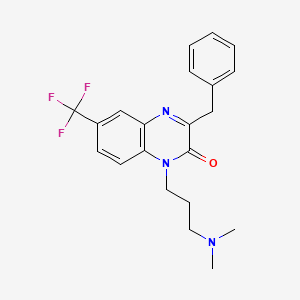
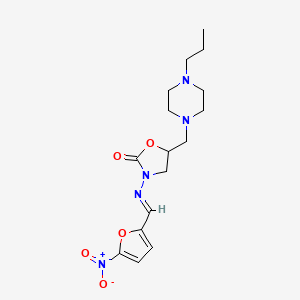
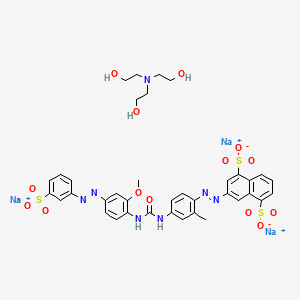

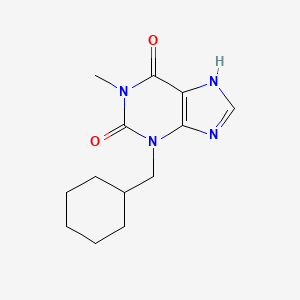
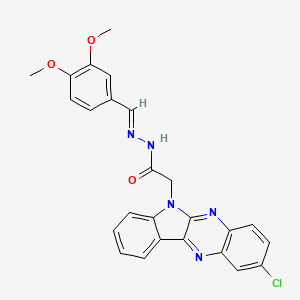
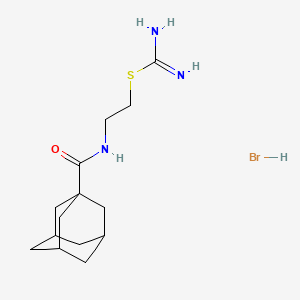
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)

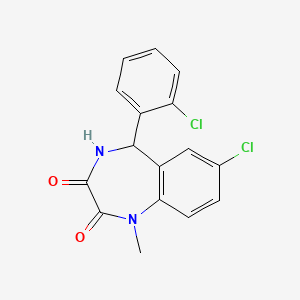
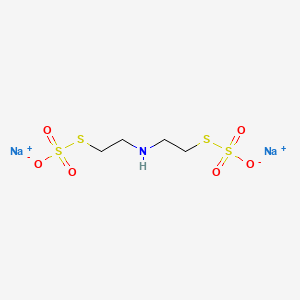
![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
